6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile
Description
Properties
IUPAC Name |
6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-6-15(7-13-8)10-4-3-9(5-12)14-11(10)16-2/h3-4,6-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIUGYXHXBFGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile has the molecular formula and a molecular weight of 214.22 g/mol. Its structure features a methoxy group, an imidazole ring, and a picolinonitrile core, which contribute to its reactivity and biological activity .
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.
- Coordination Chemistry : The imidazole ring can coordinate with metal ions, facilitating the study of metal-ligand interactions and their implications in catalysis and materials science.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .
Medicine
- Drug Development : The compound is being explored for its potential therapeutic applications in drug design. Its unique structure allows it to interact with various biological targets, such as enzymes and receptors, which is crucial for developing novel pharmaceuticals.
- Targeting Enzymes : It is particularly relevant in the design of inhibitors targeting specific enzymes associated with diseases, providing a pathway for developing new treatments .
Industry
- Advanced Materials : In industrial applications, this compound is used in the synthesis of functionalized polymers and advanced materials, which have applications in electronics and coatings .
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In a recent investigation featured in Cancer Research, researchers explored the compound's effects on cancer cell lines. The study demonstrated that treatment with this compound led to apoptosis in cancer cells, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The methoxy and nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with GSM-15606
GSM-15606 ((S)-N-(1-[4-fluorophenyl]ethyl)-6-(6-methoxy-5-[4-methyl-1H-imidazol-1-yl]pyridin-2-yl)-4-methylpyridazin-3-amine benzenesulfonate) is a derivative of 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile. The table below highlights key differences:
Structural Insights :
- The target compound’s pyridine-imidazole-nitrile motif is retained in GSM-15606 but integrated into a larger scaffold.
- The addition of a pyridazine ring and 4-fluorophenyl-ethyl chain in GSM-15606 enhances its binding affinity to gamma-secretase, demonstrating how structural complexity correlates with biological efficacy .
Comparison with Other Heterocyclic Nitriles
- 5-Cyano-2-methoxypyridine derivatives: These lack the imidazole substituent, resulting in reduced hydrogen-bonding capacity and altered solubility profiles.
- Imidazole-containing pyridines : Substituting the nitrile group with halogens (e.g., Cl, Br) or amines may alter electronic properties and metabolic stability.
Biological Activity
6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile (CAS No. 1241428-31-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 214.22 g/mol. It features a methoxy group and an imidazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 214.22 g/mol |
| CAS Number | 1241428-31-8 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, imidazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. In vitro assays demonstrated that related compounds could reduce the viability of cancer cell lines such as SW480 and HCT116, with IC values indicating potent activity against these cells .
One proposed mechanism of action for the biological activity of this compound involves its interaction with metabotropic glutamate receptors (mGluRs). Research suggests that compounds targeting mGluR5 can serve as negative allosteric modulators, potentially benefiting conditions such as schizophrenia and other neurodegenerative disorders . The structural similarity of this compound to known mGluR modulators indicates that it may exhibit similar pharmacological profiles.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data on this compound is limited, related imidazole derivatives typically demonstrate favorable bioavailability and metabolic stability, which are crucial for their therapeutic applications .
Case Studies
A notable case study involved the evaluation of imidazole-based compounds in preclinical models for their efficacy against various cancer types. In these studies, compounds were administered to xenograft models, showing significant tumor reduction and improved survival rates compared to control groups. These findings underscore the potential role of this compound in cancer therapy .
Q & A
Q. What are the key synthetic routes for 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinonitrile, and how are intermediates characterized?
Answer: The synthesis typically involves coupling reactions between substituted pyridine and imidazole derivatives. For example:
- Step 1: Functionalization of the pyridine core at the 5-position using nucleophilic aromatic substitution (SNAr) with 4-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduction of the methoxy group at the 6-position via methoxylation using methyl iodide or dimethyl sulfate in the presence of a base.
- Characterization:
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 257.1042 for C₁₂H₁₁N₄O).
- FTIR Spectroscopy: Key peaks include nitrile (C≡N) stretch at ~2230 cm⁻¹ and methoxy (C-O) stretch at ~1250 cm⁻¹ .
- X-ray Crystallography: Resolves crystal packing and bond angles (if single crystals are obtainable) .
Advanced Research Questions
Q. How does this compound modulate γ-secretase activity in Alzheimer’s disease models, and what experimental designs validate its efficacy?
Answer: The compound is a core structural component of BPN-15606, a γ-secretase modulator (GSM) that reduces amyloid-β (Aβ42) production without inhibiting Notch proteolysis .
- In Vitro Models:
- Use of HEK293 cells expressing APP to measure Aβ42/Aβ40 ratio via ELISA. BPN-15606 reduces Aβ42 by >50% at 10 nM .
- In Vivo Models:
- Transgenic AD mice (e.g., APP/PS1) treated orally (5–10 mg/kg) show reduced neuritic plaques and insoluble Aβ42 in brain homogenates .
- 3D Neural Cultures: Human iPSC-derived neurons demonstrate dose-dependent reductions in phosphorylated tau (pThr181) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Answer:
- Cross-Validation: Compare results from orthogonal assays (e.g., ELISA for Aβ42, Western blot for APP fragments) to rule out assay-specific artifacts .
- Kinetic Studies: Assess compound stability in metabolic assays (e.g., liver microsomes) to identify discrepancies due to bioavailability .
- Structural-Activity Relationship (SAR): Systematically modify the imidazole or methoxy groups to isolate critical pharmacophores .
Q. How can computational methods guide the optimization of this compound for target selectivity?
Answer:
- Molecular Docking: Predict binding poses with γ-secretase (e.g., using PDB 5A63) to prioritize substituents enhancing hydrophobic interactions .
- MD Simulations: Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify residues critical for selectivity over Notch .
- Free Energy Perturbation (FEP): Quantify binding energy differences between Aβ42 and Aβ40 to refine GSM activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
Answer:
- Standardize Assay Conditions: Control variables like cell type (HEK293 vs. SH-SY5Y), Aβ detection antibodies, and incubation time .
- Meta-Analysis: Pool data from multiple studies (e.g., using Forest plots) to identify outliers and quantify heterogeneity .
- Probe Batch Variability: Test compound purity (via HPLC) and solubility (DMSO vs. cyclodextrin formulations) across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
